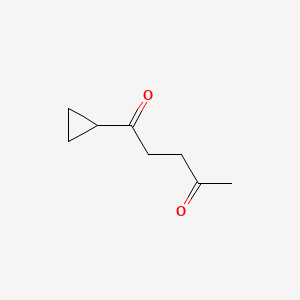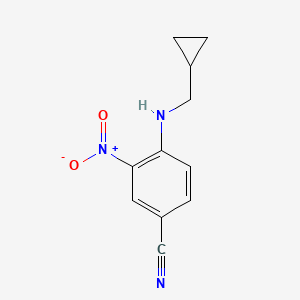![molecular formula C13H11ClN2O3S B8667636 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8667636.png)
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a thiazole ring, a cyclobutanol moiety, and a chloronitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(3-chloro-5-nitrophenyl)ethanone with thiourea under basic conditions . The resulting thiazole intermediate is then subjected to cyclization with cyclobutanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloronitrophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the cyclobutanol moiety distinguishes it from other thiazole-containing compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C13H11ClN2O3S |
|---|---|
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-4-8(5-10(6-9)16(18)19)11-7-15-12(20-11)13(17)2-1-3-13/h4-7,17H,1-3H2 |
Clé InChI |
IDSJVSDUTBZJGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-](/img/structure/B8667578.png)




![(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine](/img/structure/B8667609.png)




![5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B8667647.png)

![3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B8667657.png)
